molecular formula C12H6Br2S B1269728 3,7-Dibromodibenzo[b,d]thiophene CAS No. 83834-10-0

3,7-Dibromodibenzo[b,d]thiophene

Cat. No.: B1269728
CAS No.: 83834-10-0
M. Wt: 342.05 g/mol
InChI Key: KMNBVODPWIFUSS-UHFFFAOYSA-N
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Description

3,7-Dibromodibenzo[b,d]thiophene is an organic compound with the molecular formula C12H6Br2S. It is a derivative of dibenzothiophene, where two bromine atoms are substituted at the 3 and 7 positions of the dibenzothiophene ring. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,7-Dibromodibenzo[b,d]thiophene can be synthesized through various methods. One common approach involves the bromination of dibenzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromodibenzo[b,d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific bromine substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of organic semiconductors and materials for electronic applications .

Properties

IUPAC Name

3,7-dibromodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNBVODPWIFUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355504
Record name 3,7-Dibromodibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83834-10-0
Record name 3,7-Dibromodibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 1 L 3-necked round-bottomed flask equipted with a reflux condenser, nitrogen inlet, magnetic stirring bar and a heating mantle was place 4.63 g (0.122 mol) of LiAlH4, and 600 mL of dry tetrahydrofuran (THF) (distilled from benzophenone ketyl). To this was added 18.31 g (0.0489 mol) of 3,7-dibromodibenzothiophene-5,5-dioxide. The mixture was stirred overnight at room temperature, then refluxed for 1 hour. To the cooled mixture was added 5 mL H2O, 5 mL of 15% NaOH, followed by 15 mL of water. After stirring for 2 hours at room temperature the coagulated salts were filtered and washed with THF. The combined THF extracts were condensed to give 20 g of crude material. This was taken up into 1.5 L of hot ethanol, filtered and cooled. The yellow precipitate was suction filtered and air dried to give 5.2 g of 3,7-dibromodibenzothiophene: mp 174.5-176. Molecular ions by mass spectroscopy had molecular weights of 340, 342 and 344 (due to different isotopes of Br).
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
18.31 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a 500-ml flask, lithium aluminum hydride (4.1 g) is slowly introduced in small amounts over 50 minutes into a mixture of 3,7-dibromodibenzothiophene dioxide (20 g) and anhydrous ether (200 ml) in an ice bath, and the resulting mixture is refluxed and stirred for 2 hours. Water (200 ml) is added thereto to deactivate lithium aluminum hydride. Chloroform (200 ml) and concentrated hydrochloric acid (40 ml) are added thereto, the mixture is thoroughly stirred, and the organic layer is separated. The aqueous layer is further extracted with chloroform (200 ml×2), the chloroform extract is combined with the organic layer, and the combined organic layer is washed with water (200 ml) and saturated brine (200 ml), and dried over calcium chloride. The solvent is distilled off, and colorless crystals thus obtained are recrystallized from ethyl acetate+ethanol (16:3). Thus, 8.8 g of 3,7-dibromodibenzothiophene is obtained.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,7-Dibromodibenzo[b,d]thiophene a valuable building block in the development of organic semiconductors?

A1: this compound serves as a crucial precursor in organic semiconductor synthesis due to its structure and reactivity. The two bromine atoms provide handles for further functionalization through various coupling reactions, allowing the incorporation of the dibenzo[b,d]thiophene unit into larger conjugated systems []. This is exemplified in the research paper where this compound is used as the starting material to synthesize a novel ladder-type heteroheptacene building block. This building block is then further reacted to produce four distinct semiconducting copolymers [].

Q2: How does the structure of this compound contribute to the properties of the resulting polymers?

A2: The planar and rigid structure of the dibenzo[b,d]thiophene unit, retained in this compound, enhances the conjugation length within the polymer backbone []. This extended conjugation is essential for achieving desirable optoelectronic properties, such as a narrow band gap for efficient light absorption in organic solar cells []. Additionally, the presence of sulfur in the dibenzo[b,d]thiophene unit can influence intermolecular interactions and packing within the polymer, further influencing charge transport properties.

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